molecular formula C17H20N2O2S B3166638 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine CAS No. 912763-17-8

1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine

Cat. No.: B3166638
CAS No.: 912763-17-8
M. Wt: 316.4 g/mol
InChI Key: MSXGZTKZSFRUAM-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Methylbenzenesulfonyl)-2-methylpiperazine
  • 1-(4-Methylbenzenesulfonyl)-2-ethylpiperazine

Comparison: 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXGZTKZSFRUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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